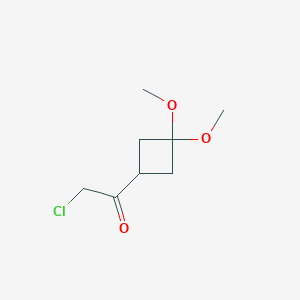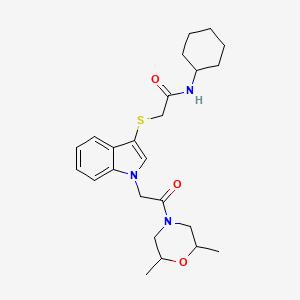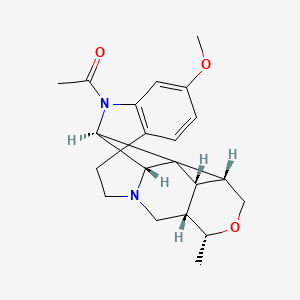![molecular formula C13H20N4O3S B2980522 (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone CAS No. 1428371-86-1](/img/structure/B2980522.png)
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is an interesting and unique chemical entity. Structurally, it is characterized by a pyrazolopyridine core, which is further modified by the presence of a methylsulfonyl group and a piperidine moiety. This combination of structural features confers upon it distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone typically involves multi-step synthetic procedures. A common route includes:
Starting with the construction of the pyrazolopyridine core through the condensation of suitable starting materials.
Introduction of the methylsulfonyl group via sulfonation reactions.
Attachment of the piperidine ring using N-alkylation techniques.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using continuous flow techniques to optimize reaction conditions and minimize waste. Key steps would involve:
Large-scale synthesis of the pyrazolopyridine intermediate.
Efficient sulfonation protocols to introduce the methylsulfonyl group.
High-yielding N-alkylation to complete the synthesis with the piperidine moiety.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: : Reduction reactions could target the carbonyl group, converting it to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions may occur at the pyridine ring or the methylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines, thiols.
Major Products Formed
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Various substituted pyrazolopyridines and sulfonyl compounds.
科学研究应用
Chemistry
In chemistry, (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is used as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, enabling the exploration of new reaction pathways.
Biology
Biologically, this compound has potential applications as a probe in studying enzyme mechanisms. Its ability to interact with specific biological targets makes it useful in elucidating the functions of certain proteins and enzymes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Due to its structural complexity, it may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its role as an intermediate in various chemical processes highlights its importance in industrial chemistry.
作用机制
The mechanism by which (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone exerts its effects typically involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways.
Molecular Targets: : Enzymes, receptors, signaling proteins.
Pathways Involved: : Inhibition or activation of enzymatic reactions, modulation of receptor activity, interference with signaling cascades.
相似化合物的比较
When comparing this compound to others with similar structures, its uniqueness lies in the specific combination of functional groups and the pyrazolopyridine core.
List of Similar Compounds
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)(piperidin-1-yl)methanone
(5-(ethylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone
(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(morpholin-1-yl)methanone
Each of these compounds shares structural similarities but differs in specific substituents or functional groups, impacting their chemical and biological properties.
属性
IUPAC Name |
(5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-21(19,20)17-8-5-11-10(9-17)12(15-14-11)13(18)16-6-3-2-4-7-16/h2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTOAVTXENUQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C(=NN2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)
![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)


![(5-Chlorothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2980455.png)

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)

